1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a pyrrole ring substituted with an ethyl group and a pyridinyl group, along with an aldehyde functional group. Its distinct structure makes it a valuable subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities. These methods often employ automated systems to control reaction parameters and ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted pyridinyl derivatives.
Scientific Research Applications
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridinyl group can engage in π-π stacking interactions with aromatic residues in protein binding sites, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-amine: This compound features a pyrazole ring instead of a pyrrole ring, which may result in different chemical reactivity and biological activity.
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-yl)methanol:
The uniqueness of this compound lies in its combination of functional groups and ring systems, which provide a versatile platform for chemical modifications and biological interactions.
Biological Activity
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
This compound features a pyrrole ring substituted with a pyridine moiety and an aldehyde group, which contributes to its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Fibroblast Growth Factor Receptors (FGFRs) : Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance, a related compound demonstrated IC50 values of 7 nM for FGFR1, indicating strong potential as an anticancer agent .
- Antitubercular Activity : Pyrrole derivatives have shown promising results against Mycobacterium tuberculosis. Compounds designed with structural modifications similar to this compound exhibited minimal inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant strains .
- Antiproliferative Effects : Studies have demonstrated that pyrroloquinoline derivatives can induce apoptosis in cancer cells by affecting tubulin assembly and cell cycle progression. The most active derivatives were found to arrest cells in the G2/M phase, leading to mitochondrial depolarization and caspase activation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Activity | Target | IC50/MIC Values | Reference |
---|---|---|---|
FGFR Inhibition | FGFR1 | 7 nM | |
Antitubercular Activity | M. tuberculosis | <0.016 μg/mL | |
Antiproliferative Effects | Cancer Cell Lines | GI50 in nanomolar range |
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Cancer Cell Proliferation : A study on a similar pyrroloquinoline derivative showed significant inhibition of breast cancer cell proliferation (4T1 cells) with a concurrent induction of apoptosis. The mechanism involved disruption of cell migration and invasion pathways .
- Tuberculosis Treatment : In vitro evaluations revealed that pyrrole derivatives demonstrated effective inhibition against drug-resistant tuberculosis strains, suggesting their potential as new therapeutic agents in combating resistant infections .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-ethyl-3-pyridin-3-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-14-7-5-11(12(14)9-15)10-4-3-6-13-8-10/h3-9H,2H2,1H3 |
InChI Key |
HEOPPNJFJKBQSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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